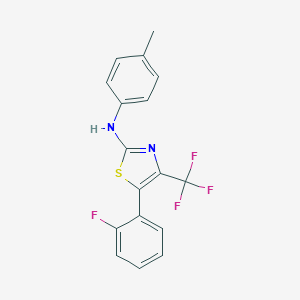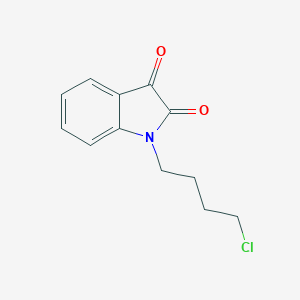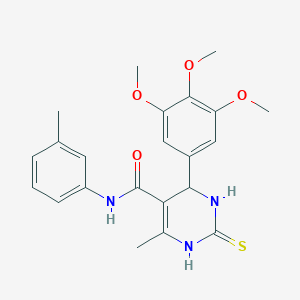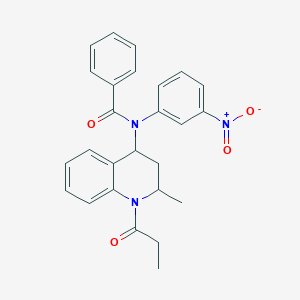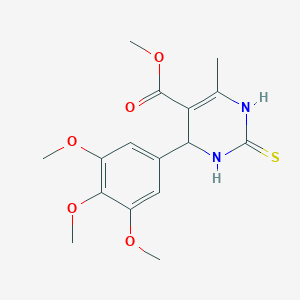
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an amine in the presence of a suitable catalyst.
Introduction of Bromine and Methoxy Groups: The bromine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group can be added via sulfonyl chloride in the presence of a base.
Nitration: The nitro group can be introduced through nitration using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
相似化合物的比较
Similar Compounds
2-(5-Bromo-2-methoxyphenyl)-1,3-thiazolidine: Lacks the nitro and sulfonyl groups.
3-(3-Nitrophenyl)-1,3-thiazolidine: Lacks the bromo and methoxy groups.
2-(5-Bromo-2-methoxyphenyl)-3-phenylsulfonyl-1,3-thiazolidine: Lacks the nitro group.
Uniqueness
The unique combination of bromine, methoxy, nitro, and sulfonyl groups in 2-(5-Bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine provides it with distinct chemical properties and potential applications that are not shared by its similar counterparts. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
321579-23-1 |
|---|---|
分子式 |
C16H15BrN2O5S2 |
分子量 |
459.3g/mol |
IUPAC 名称 |
2-(5-bromo-2-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C16H15BrN2O5S2/c1-24-15-6-5-11(17)9-14(15)16-18(7-8-25-16)26(22,23)13-4-2-3-12(10-13)19(20)21/h2-6,9-10,16H,7-8H2,1H3 |
InChI 键 |
LCEPVUQLAOPTHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


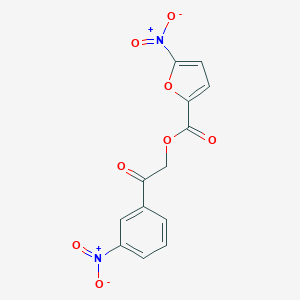
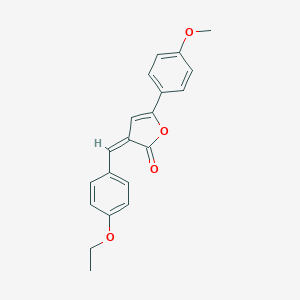
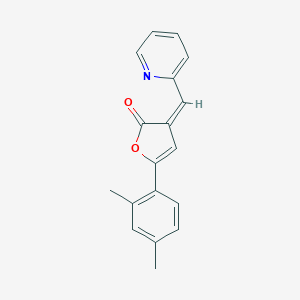
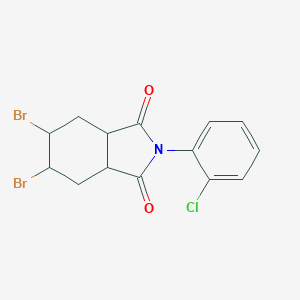
![Heptyl 4-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B405383.png)
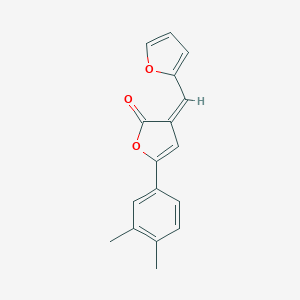

![1-([1,1'-biphenyl]-4-ylcarbonyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405387.png)

